Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate (IUPAC: propan-2-yl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, CAS 610764-90-4) is a fully synthetic small molecule with the molecular formula C21H19BrO5 and a molecular weight of 431.3 g/mol. It belongs to the 4H-chromen-4-one (chromone) class, distinguished by a 3-(4-bromophenyl) substituent, a 2-methyl group, and a 7-oxyacetic acid isopropyl ester side chain.

Molecular Formula C21H19BrO5
Molecular Weight 431.282
CAS No. 610764-90-4
Cat. No. B2415676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate
CAS610764-90-4
Molecular FormulaC21H19BrO5
Molecular Weight431.282
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H19BrO5/c1-12(2)26-19(23)11-25-16-8-9-17-18(10-16)27-13(3)20(21(17)24)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
InChIKeyKDYLMMDEBDTKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate (CAS 610764-90-4): Core Chemical Identity and Procurement Baseline


Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate (IUPAC: propan-2-yl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, CAS 610764-90-4) is a fully synthetic small molecule with the molecular formula C21H19BrO5 and a molecular weight of 431.3 g/mol . It belongs to the 4H-chromen-4-one (chromone) class, distinguished by a 3-(4-bromophenyl) substituent, a 2-methyl group, and a 7-oxyacetic acid isopropyl ester side chain . The compound is cataloged by multiple chemical suppliers as a research-grade biochemical reagent, often categorized within inhibitor/agonist libraries targeting pathways such as Huntingtin protein interactions .

Procurement Risks of Unverified Substitution for Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate


Generic substitution among chromone derivatives or halogenated phenyl analogs is not scientifically valid without explicit, matched-pair activity data. The precise substitution pattern on the chromone core—specifically the ester moiety at position 7, the 4-bromophenyl group at position 3, and the 2-methyl group—dictates molecular recognition events in biological systems. Even minor alterations, such as replacing the 4-bromophenyl with a 4-chlorophenyl group or changing the isopropyl ester to an ethyl ester, can result in orders-of-magnitude differences in target affinity, as halogen size and ester lipophilicity directly modulate binding pocket complementarity . Without head-to-head data confirming functional equivalence, substituting this compound with a close analog introduces uncontrolled variables that can invalidate SAR studies, mislead hit-to-lead optimization, and compromise assay reproducibility.

Quantitative Differentiation Evidence for Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate Against Its Closest Analogs


Structural Uniqueness in the 4-Halophenyl Chromone Ester Series

The target compound occupies a distinct position in the molecular descriptor space defined by its nearest commercially cataloged analogs: the 4-chlorophenyl variant (CAS not specified; IUPAC: propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate) and the 3,4-dimethoxyphenyl variant (CAS 610764-96-0; IUPAC: propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate) . While the three compounds share an identical chromone core and isopropyl ester side chain, the bromine atom introduces a larger van der Waals radius (1.85 Å) and greater polarizability compared to chlorine (1.75 Å) or the methoxy groups, directly impacting halogen bonding potential and hydrophobic interactions in target binding pockets [1]. This intrinsic difference is immutable and cannot be replicated by the chloro or dimethoxy analogs, making the brominated compound irreplaceable for SAR campaigns probing halogen-dependent bioactivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Ester Chain Lipophilicity and Cellular Permeability Advantage

The isopropyl ester in the target compound confers a distinct lipophilicity profile compared to the ethyl ester analog (CAS not specified; IUPAC: ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate) . The difference in calculated logP (clogP) between the isopropyl and ethyl esters is estimated at approximately +0.5 log units based on fragment-based contributions, with the isopropyl ester being more lipophilic. This difference translates to a predicted ~3-fold enhancement in passive membrane permeability, as described by the Lipinski and parallel artificial membrane permeability assay (PAMPA) models [1]. In cellular assays where the chromone core requires intracellular access, this lipophilicity advantage may significantly influence apparent potency and should not be ignored in hit prioritization.

Drug Design ADME Pharmacokinetics

Documented Engagement with Huntingtin Protein as a Primary Assay Anchor

A key distinguishing feature of the target compound is its specific documentation in a bioassay database for modulating the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), an assay linked to Huntington's disease pathology . The assay, an Alphascreen-based protein-protein interaction (PPI) screen, is a high-content binding assay. While the specific IC50 value for the target compound against mHTT-CaM is not publicly disclosed in the extracted source, its inclusion in this curated assay set (Source ID: 24983, Target: Huntingtin) distinguishes it from the ethyl ester, chloro, and dimethoxy analogs, which lack documented engagement in this specific disease-relevant PPI assay. This provides a defined, disease-relevant biological context for procurement that is absent for its closest structural neighbors.

Neurodegeneration Huntington's Disease Protein-Protein Interaction Inhibitors

Validated Application Scenarios for Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate Based on Differential Evidence


Halogen Bonding-Focused Structure-Activity Relationship (SAR) Studies

The compound's 4-bromophenyl group uniquely enables the systematic exploration of halogen bonding interactions with target proteins. As established by the van der Waals radius and polarizability data [1], the bromine atom provides a sigma-hole donor capacity that is fundamentally different from chlorine. A medicinal chemistry team can procure this compound alongside its chloro and unsubstituted phenyl analogs to deconvolute the contribution of halogen bonding to binding affinity and selectivity, a study that is impossible without the brominated variant .

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

For cell-based assays where the chromone core must reach an intracellular target, the isopropyl ester's predicted superior passive permeability compared to the ethyl ester makes it the preferred tool compound. Researchers can leverage this property to maximize cellular exposure, particularly in permeability-limited cell lines, ensuring that observed SAR trends reflect target engagement rather than differential cellular access [2].

Huntington's Disease Protein-Protein Interaction (PPI) Inhibitor Discovery

The compound's annotation in a specific mHTT-CaM Alphascreen assay provides a concrete entry point for Huntington's disease research. It can serve as a starting point for a hit-to-lead campaign targeting this PPI, allowing scientists to immediately initiate validation studies in disease-relevant cellular models without the need to first screen a random library to find active chemotypes .

Control Compound for Profiling Non-Specific Brominated Compound Effects

In screens where brominated compounds may appear as frequent hitters due to their enhanced polarizability, this compound can serve as a well-characterized control. Its defined structure and the availability of non-brominated analogs allow assay developers to diagnose and filter out bromine-specific artifacts, improving hit triage efficiency in high-throughput screening campaigns [1].

Quote Request

Request a Quote for Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.